N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H13Cl3N4S and its molecular weight is 411.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.992651 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea derivatives have been synthesized and characterized, contributing to the understanding of their structural properties. These compounds are characterized by spectroscopic techniques such as IR, NMR (1H and 13C), and single crystal X-ray diffraction, revealing their molecular configurations and crystalline structures. The structural elucidation of these compounds lays the foundation for exploring their potential applications in various fields of scientific research (Yusof et al., 2010).
Anticancer Activity
The anticancer activity of thiourea derivatives bearing the pyrazole moiety has been investigated, demonstrating significant toxicity on human cancer cell lines, including colon, liver, and leukemia. These findings suggest that such compounds possess a promising therapeutic potential for cancer treatment, highlighting the importance of the structural features in their bioactivity (İ. Koca et al., 2013).
Antifungal and Antiviral Activities
Pyrazole acyl thiourea derivatives exhibit good antifungal activities against various pathogens, including Gibberella zeae and Fusarium oxysporum, and anti-TMV activity, indicating their potential as antifungal agents. This bioactivity is crucial for developing new antifungal treatments and understanding the relationship between chemical structure and biological function (Jian Wu et al., 2012).
Apoptotic Activity in Cancer Therapy
Novel pyrazole derivatives synthesized for targeting cell cycle kinases have shown apoptotic effects in human cancer cells. These derivatives, particularly designed to inhibit cell cycle progression, have induced apoptosis and necrosis, presenting a new avenue for cancer therapy research. This approach demonstrates the potential of these compounds as anticancer drugs, warranting further development and investigation (G. Nițulescu et al., 2015).
Antidiabetic Potential
The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents highlights the therapeutic potential of these compounds. Preliminary screening has revealed significant antidiabetic activity, indicating their role as promising leads for future drug discovery in treating diabetes. The relationship between their structural characteristics and biological activity is essential for designing effective antidiabetic medications (H. Faidallah et al., 2016).
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(3,5-dichlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4S/c18-12-7-13(19)9-14(8-12)21-17(25)22-16-5-6-24(23-16)10-11-3-1-2-4-15(11)20/h1-9H,10H2,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSVBOMYIRWXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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